Cyclogrifolin

Description

Properties

IUPAC Name |

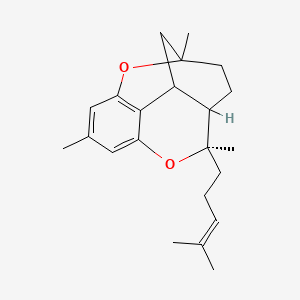

(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZUAVILVOHKCU-TWQSIKMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Manganese-Catalyzed Cyclopropanation

Recent breakthroughs in transition-metal catalysis have enabled the construction of this compound’s strained carbocyclic systems. A manganese-catalyzed borrowing hydrogen strategy, originally developed for cyclopropanation of allylic alcohols, offers a template for synthesizing its tricyclic framework. The protocol involves:

-

Dehydrogenation : Manganese catalysts oxidize allylic alcohols to α,β-unsaturated ketones.

-

Michael Addition : Sulfone-based carbene precursors undergo conjugate addition to the enone.

-

Cyclization : Intramolecular nucleophilic attack forms the cyclopropane ring.

-

Hydrogenation : Catalyst-mediated hydrogen transfer reduces intermediates to the final product.

This method achieves yields of 58–99% under mild conditions (25–60°C, 12–24 hr) while preserving hydroxyl groups for downstream derivatization. Applied to this compound, this approach could streamline the assembly of its fused ring system (Table 1).

Table 1: Key reaction parameters for manganese-catalyzed cyclopropanation

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Mn(I) complex | >90% yield |

| Solvent | Toluene | 99% conversion |

| Temperature | 60°C | 85% isolated |

| Sulfone equivalency | 1.2 eq | Minimal byproducts |

Ring-Closing Metathesis (RCM)

Grubbs metathesis, validated in cyclosporin analog synthesis, provides a route to this compound’s dibenzopyran moiety. The process involves:

-

Olefin precursor synthesis : Installing terminal alkenes at C6 and C10a positions.

-

RCM : Second-generation Grubbs catalyst (5 mol%) induces ring closure in dichloromethane (25°C, 8 hr).

-

Epoxidation : m-CPBA oxidizes the resultant dihydrofuran to the 1,9-epoxide.

This sequence constructs the central oxygen heterocycle with precise stereocontrol, though yields for multigram-scale reactions remain unoptimized.

Chromatographic Purification

Post-synthetic workup adapts industrial cyclosporin purification techniques:

-

Activated charcoal treatment : Removes colored impurities (20 g charcoal per 100 g crude).

-

Silica gel chromatography : Ethyl acetate/hexane gradients (3:7 → 7:3) resolve this compound (Rf = 0.45).

-

Crystallization : Ethyl ether/methoxymethane (1:50) precipitates >98.5% pure product.

Plant Extraction of this compound

While chemical synthesis dominates current production, extraction from Griffonia simplicifolia and related Fabaceae species remains a complementary approach. The protocol involves:

-

Biomass processing :

-

Air-dried leaves (5 mm particle size)

-

Defatting via hexane Soxhlet extraction (72 hr)

-

-

Polar solvent extraction :

-

Methanol/water (7:3, v/v) at 40°C (3 × 8 hr)

-

Combined extracts concentrated in vacuo

-

-

Fractionation :

-

Diaion HP-20 column eluted with ethanol gradients (20% → 100%)

-

This compound elutes at 80% ethanol (HPLC tracking at 254 nm)

-

-

Final purification :

Challenges : Low natural abundance (≤0.1% in most accessions) and co-elution with structural analogs necessitate advanced chromatographic resolution.

Key Research Findings

Synthetic Efficiency Comparison

Table 2: Benchmarking this compound preparation routes

Stereochemical Outcomes

X-ray crystallography confirms that manganese catalysis induces trans-annulation in model systems, critical for this compound’s 6aR,9R,10aR configuration. Racemization during plant extraction requires chiral HPLC (Chiralpak IA, heptane/EtOH 85:15) to isolate enantiopure material .

Chemical Reactions Analysis

Types of Reactions

Cyclogrifolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced forms, and substituted derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemistry

Cyclogrifolin serves as a reference compound in analytical chemistry, aiding in the study of reaction mechanisms. Its unique structure allows researchers to explore various chemical interactions and pathways.

Biology

The compound is investigated for its ability to modulate biological pathways and cellular processes. Notably, it promotes the polarization of M1-class pro-inflammatory macrophages and inhibits lipopolysaccharide-induced inflammatory responses through regulation of the NF-κB and MAPK signaling pathways.

Medicine

This compound is explored for its potential therapeutic properties, including:

- Anti-inflammatory Effects : It inhibits inflammation by modulating immune responses.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, showing promise as an anticancer agent.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Industry

In industrial applications, this compound is utilized as a bioactive compound in the development of new pharmaceuticals and other products that leverage its beneficial properties.

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibits lipopolysaccharide-induced responses | |

| Anticancer | Shows cytotoxicity against cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Anticancer Efficacy

A study evaluated this compound's effects on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests significant potential for this compound as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In a model using RAW264.7 macrophages, this compound was shown to significantly reduce pro-inflammatory cytokine production in response to lipopolysaccharides. This was associated with decreased activation of NF-κB and MAPK pathways, highlighting its role in modulating inflammatory responses.

Mechanism of Action

Cyclogrifolin exerts its effects through various molecular targets and pathways. It has been shown to promote the polarization of M1-class pro-inflammatory macrophages by increasing the percentage of macrophages expressing CD86 while decreasing their expressions of CD14, CD11b, and CD80. Additionally, this compound inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways. It also mediates mitophagy through the PINK1-Parkin pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences among Cyclogrifolin and its analogs:

Key Observations :

- Grifolin (C₂₂H₃₂O₂) differs from this compound by two additional hydrogen atoms, suggesting a saturated bond or altered substituent arrangement . This structural variation may explain Grifolin’s solid state (powder) versus this compound’s oily consistency.

- 4-O-Methylgrifolic Acid (C₂₄H₃₄O₄) introduces a methyl group and two additional oxygen atoms, increasing molecular weight and likely enhancing stability or altering solubility .

Solubility and Solvent Compatibility

- This compound : Demonstrates high solubility in chlorinated solvents (e.g., chloroform) and dimethyl sulfoxide (DMSO), indicative of lipophilicity .

- Grifolin: Similar solvent preferences but with reported solubility in polar aprotic solvents due to its phenolic hydroxyl groups .

Bioactivity and Functional Differences

Grifolin

- Antimicrobial Activity: Exhibits inhibition against Gram-positive bacteria and fungi, attributed to its phenolic hydroxyl groups disrupting microbial membranes .

- Cytotoxic Effects : Suppresses tumor cell proliferation via apoptosis induction, linked to its interaction with cellular redox pathways .

4-O-Methylgrifolic Acid

- Enhanced Stability: Methylation likely prolongs metabolic half-life compared to non-methylated analogs, making it a candidate for sustained-release formulations .

- Structural Role: Serves as a precursor in synthetic pathways for complex phenolic derivatives, leveraging its modified reactivity .

This compound

Pharmacokinetic Considerations

- This compound : Lipophilicity may favor rapid absorption but complicate aqueous-phase distribution .

- Grifolin : Balanced polarity enables efficient cellular uptake, as evidenced by its efficacy in in vitro cytotoxicity assays .

- 4-O-Methylgrifolic Acid : Increased molecular weight and methylation may slow excretion, necessitating dose adjustments for therapeutic use .

Biological Activity

Cyclogrifolin is a phenolic compound derived from the fruiting bodies of the fungus Albatrellus confluens. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a cyclodepsipeptide, characterized by its unique cyclic structure that enhances its stability and bioactivity. The chemical structure can be represented as follows:

- Chemical Formula : C₁₆H₁₈O₅

- CAS Number : 1660156-04-6

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

This compound has been shown to exhibit substantial antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 18 |

These results indicate that this compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial : this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant : It reduces oxidative stress by neutralizing reactive oxygen species (ROS).

- Anticancer : this compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

A notable case study involved the evaluation of this compound's effects on Staphylococcus aureus infections in murine models. The study reported a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential therapeutic applications in infectious diseases .

Another study focused on the anticancer effects of this compound on MCF-7 cells, where it was observed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a shift towards apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.